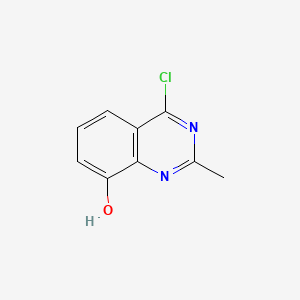

4-Chloro-2-methylquinazolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylquinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(10)12-5)3-2-4-7(8)13/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCBPNVNKQACBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699256 | |

| Record name | 4-Chloro-2-methylquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154288-10-5 | |

| Record name | 4-Chloro-2-methyl-8-quinazolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154288-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methylquinazolin-8-ol Derivatives: Synthesis, Activity, and Therapeutic Prospects

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and clinically approved drugs.[1][2][3] Among its many derivatives, those featuring a 2-methyl and an 8-hydroxyl group (2-methylquinazolin-8-ol) represent a class with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive literature review of 2-methylquinazolin-8-ol derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic methodologies, explore the crucial structure-activity relationships (SAR), and detail the diverse biological activities, with a particular focus on their anticancer and antimicrobial properties. This document aims to be a definitive resource, consolidating current knowledge and providing insights to guide future research and development in this promising area.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a privileged structure in drug discovery.[2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1][4][5][6][7] The versatility of the quinazoline core allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets.[8]

The focus of this guide, the 2-methylquinazolin-8-ol framework, combines two key features:

-

The 2-methyl group: Substitution at the 2-position is a common strategy in quinazoline chemistry. The presence of a methyl group can influence the molecule's steric and electronic properties, often enhancing its binding affinity to biological targets.[9]

-

The 8-hydroxyl group: The hydroxyl group at the 8-position can act as a hydrogen bond donor and acceptor, significantly impacting solubility and target interaction. It can also serve as a key pharmacophore or a handle for further derivatization.

This unique combination of substituents provides a foundation for developing novel therapeutic agents with potentially improved efficacy and safety profiles.

Synthetic Strategies for 2-Methylquinazolin-8-ol Derivatives

The synthesis of the 2-methylquinazolin-8-ol core and its derivatives typically involves multi-step reaction sequences. While specific literature on the direct synthesis of 2-methylquinazolin-8-ol is sparse, the general principles of quinazoline synthesis can be adapted. A common and effective approach involves the cyclization of appropriately substituted anthranilic acid derivatives.

A plausible and widely used synthetic route is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide at elevated temperatures.[2][10]

Exemplary Synthetic Protocol: Adapted Niementowski Synthesis

This protocol outlines a generalized, logical pathway for synthesizing the core structure.

Step 1: Synthesis of 2-Acetamido-3-hydroxybenzoic Acid

-

Starting Material: 2-Amino-3-hydroxybenzoic acid.

-

Procedure: The starting material is acetylated using acetic anhydride in a suitable solvent like acetic acid.

-

Rationale: This step introduces the acetyl group that will ultimately form the pyrimidine ring of the quinazoline, with the methyl group becoming the substituent at the 2-position.

Step 2: Cyclocondensation to form 2-Methyl-8-hydroxy-4(3H)-quinazolinone

-

Reactant: 2-Acetamido-3-hydroxybenzoic acid.

-

Procedure: The intermediate is heated with formamide or another source of ammonia, leading to cyclization.

-

Rationale: This is the key ring-forming step. The amide nitrogen from formamide attacks the carboxyl group, and subsequent dehydration and rearrangement yield the quinazolinone ring. The hydroxyl group at the 8-position is carried through from the starting material.

Step 3: Modification of the 4-oxo group (if necessary)

-

Starting Material: 2-Methyl-8-hydroxy-4(3H)-quinazolinone.

-

Procedure: To obtain derivatives without the 4-oxo group, the quinazolinone can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a 4-chloro-2-methyl-8-hydroxyquinazoline. This can then be subjected to reductive dehalogenation.

-

Rationale: The 4-position is highly reactive and allows for diverse functionalization, expanding the chemical space for SAR studies.

Diagram of Synthetic Workflow

Caption: Generalized synthetic workflow for 2-methylquinazolin-8-ol derivatives.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of quinazoline derivatives is intricately linked to their structural features. For the 2-methylquinazolin-8-ol series, SAR studies, though not extensively documented for this specific scaffold, can be inferred from broader quinazolinone research.[1][11][12]

Key SAR Insights:

-

Substitutions on the Benzene Ring: The placement of electron-withdrawing or electron-donating groups on the benzene portion of the quinazoline ring can significantly modulate activity. Halogen substitutions, particularly at positions 6 and 7, have been shown to enhance antimicrobial and anticancer activities in related quinazolinone scaffolds.[4][13]

-

Modification of the 2-Methyl Group: While the methyl group is a defining feature, its replacement with other small alkyl or aryl groups can influence potency and selectivity. This position is critical for interaction with the target's active site.

-

Functionalization of the 8-Hydroxyl Group: The hydroxyl group can be converted to ethers or esters to alter lipophilicity and pharmacokinetic properties. It can also serve as an attachment point for linkers to other pharmacophores, creating hybrid molecules with dual activities.

-

Substitutions at the 3-Position: In the quinazolin-4-one series, the nitrogen at position 3 is a common site for introducing a wide variety of substituents, including aliphatic and aromatic groups, which often leads to a significant increase in biological potency.[12][14]

Logical Relationship Diagram for SAR

Caption: Structure-Activity Relationship (SAR) logic for derivative optimization.

Biological Activities and Therapeutic Potential

Quinazoline derivatives are known for their wide array of biological effects.[1][2][3][15] The 2-methylquinazolin-8-ol scaffold is anticipated to share and potentially enhance some of these activities.

Anticancer Activity

Many quinazoline derivatives function as potent anticancer agents, primarily by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16][17]

Mechanism of Action (Hypothesized): Derivatives of 2-methylquinazolin-8-ol could potentially inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The core structure can act as a scaffold that fits into the ATP-binding pocket of kinases like EGFR, PI3K, or Akt. The 8-hydroxyl group could form a critical hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.

Table 1: Representative Anticancer Activities of Quinazolinone Derivatives

| Compound Class | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| 2,3-disubstituted quinazolinones | MCF-7, A549, HCT116 | Micromolar to nanomolar range | [17] |

| Quinazolinone-imidazolone hybrids | HeLa, MCF-7, HL-60 | Micromolar range | [17] |

| 2-Styrylquinazoline derivatives | HEPG2, MCF-7 | Micromolar range | [18] |

| Quinazoline-sulfonamide hybrids | NCI, MCF-7, HEK-293 | Micromolar range | [17] |

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

The quinazoline core is a well-established pharmacophore in the development of antimicrobial agents.[5][19] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[20]

Mechanism of Action (Hypothesized): The antimicrobial effects could arise from various mechanisms, including:

-

Inhibition of Cell Wall Synthesis: Similar to some antibiotics, these compounds might interfere with the enzymes responsible for building the bacterial cell wall.

-

DNA Gyrase Inhibition: Quinolone antibiotics, which share some structural similarities, are known to target DNA gyrase, an enzyme essential for DNA replication. 2-methylquinazolin-8-ol derivatives might exhibit a similar mode of action.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the quinazoline ring could facilitate its insertion into the microbial cell membrane, leading to leakage of cellular contents and cell death.

Structure-activity relationship studies have indicated that substitutions at the 2 and 3 positions, along with halogen atoms at the 6 and 8 positions, can enhance antimicrobial activity.[4]

Challenges and Future Perspectives

While the 2-methylquinazolin-8-ol scaffold holds considerable promise, several challenges must be addressed to translate this potential into clinical applications:

-

Limited Specific Research: There is a need for more focused research on the synthesis and biological evaluation of this specific class of derivatives.

-

Toxicity and Selectivity: As with any therapeutic agent, ensuring a high therapeutic index is crucial. Future studies must rigorously evaluate the cytotoxicity of these compounds against normal human cell lines to assess their selectivity for cancer cells or microbial pathogens.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives need to be optimized to ensure adequate bioavailability and in vivo efficacy.

Future research should concentrate on building a diverse library of 2-methylquinazolin-8-ol derivatives and screening them against a wide range of biological targets. Advanced computational methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, can be employed to guide the rational design of more potent and selective compounds.

Conclusion

The 2-methylquinazolin-8-ol framework represents a fertile ground for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and a rational, SAR-driven approach to molecular design, it is possible to develop potent and selective inhibitors for various diseases, particularly cancer and microbial infections. This guide has synthesized the available information and provided a logical framework to stimulate and direct future research efforts in this exciting and promising area of medicinal chemistry. The versatility and proven track record of the quinazoline scaffold underscore the high probability of success in developing clinically relevant molecules from this specific derivative class.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. actascientific.com [actascientific.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 4. ijmpr.in [ijmpr.in]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbijournal.com [cbijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Refubium - Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity [refubium.fu-berlin.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 14. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 17. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]

- 19. biomedpharmajournal.org [biomedpharmajournal.org]

- 20. Potential Biological Activities of Thioquinazolinones: Recent Updates | Scholars Middle East Publishers [saudijournals.com]

In Silico Target Prediction Guide: 4-Chloro-2-methylquinazolin-8-ol

Executive Summary

This technical guide outlines a rigorous in silico framework for identifying biological targets of 4-Chloro-2-methylquinazolin-8-ol (4-Cl-8-OH-Q) . This molecule presents a unique "hybrid pharmacophore" challenge: it combines the quinazoline scaffold (a privileged structure for kinase inhibition) with an 8-hydroxy substitution (characteristic of metalloenzyme chelators) and a reactive 4-chloro handle (potential for covalent modification).

This guide deviates from standard screening protocols by integrating covalent docking (due to the 4-Cl group) and pharmacophore modeling that accounts for metal coordination, ensuring a high-fidelity prediction profile.

Phase 1: Chemical Space & Ligand Preparation

Objective: Generate a biologically relevant computational representation of the ligand, accounting for reactivity and tautomerism.

Structural Analysis & Reactivity

The 4-chloro substituent renders the pyrimidine ring highly electrophilic at the C4 position. In physiological conditions, this molecule may act as:

-

A Reversible Ligand: Binding via hydrophobic interactions and hydrogen bonding (8-OH).

-

A Covalent Inhibitor: Undergoing nucleophilic aromatic substitution (

) with cysteine residues in the binding pocket. -

A Chelator: The 8-hydroxyl group and N1 nitrogen form a bidentate pocket capable of coordinating divalent cations (

,

Preparation Protocol

-

Canonicalization: Generate the canonical SMILES string.

-

SMILES:Cc1nc(Cl)c2cccc(O)c2n1

-

-

Protonation States: Use Epik or LigPrep (Schrödinger) or open-source OpenBabel to generate states at pH 7.4 ± 1.0.

-

Note: The 8-OH group (pKa ~9-10) will be primarily neutral, but the N1/N3 protonation balance is critical for docking accuracy.

-

-

3D Conformer Generation: Generate low-energy conformers using the OPLS3e force field to account for the planar rigidity of the quinazoline core.

Phase 2: Ligand-Based Target Prediction (The "Guilt-by-Association" Approach)

Objective: Infer targets based on structural similarity to known actives using the Similarity Ensemble Approach (SEA).

Methodology: SwissTargetPrediction

This method relies on the principle that similar molecules bind similar targets. The quinazoline core strongly biases predictions toward the Kinome .

Protocol:

-

Input: Submit the canonical SMILES to the SwissTargetPrediction server.

-

Species: Select Homo sapiens.

-

Analysis: Filter results by "Probability" score (>0.7).

Expected Target Classes:

| Target Class | Representative Protein | Rationale |

|---|---|---|

| Tyrosine Kinases | EGFR (ErbB1) | Quinazoline is the scaffold of Gefitinib/Erlotinib. |

| Serine/Thr Kinases | CDK2, AURKA | ATP-binding pocket similarity. |

| Metalloproteases | MMP-2, MMP-9 | 8-OH mimics the zinc-binding group of hydroxamates. |

Critical Insight: Standard algorithms may miss the metal-chelation potential of the 8-OH group. You must manually cross-reference high-scoring kinase hits to see if they are metal-dependent or have cysteine residues near the ATP binding site (for 4-Cl covalent binding).

Phase 3: Structure-Based Inverse Docking

Objective: Dock the ligand against the entire Protein Data Bank (PDB) to find pockets that geometrically and energetically accommodate the molecule.

Tool: idTarget / scPDB

idTarget uses a divide-and-conquer docking approach to screen the ligand against thousands of crystal structures.

Protocol:

-

Server: Access .

-

Parameter: Set "Robust Scoring Function" to prioritize

. -

Filtering:

-

Exclude targets where the binding site is purely solvent-exposed.

-

Prioritize "Hinge Region" binders (typical for quinazolines).

-

Covalent Docking (Advanced)

Because of the 4-Cl group, standard docking is insufficient if the target has a reactive cysteine (e.g., EGFR Cys797).

-

Software: CovalentDock or AutoDock Vina (modified for covalent tethering).

-

Reaction Definition: Define a nucleophilic attack from Cys-SH to the C4-Cl position, releasing HCl.

Phase 4: Mechanistic Visualization (EGFR Pathway)

Given the quinazoline scaffold, EGFR is the highest probability target. The diagram below illustrates where 4-Cl-8-OH-Q interferes with the signaling cascade, potentially acting via dual mechanisms (ATP competition + Metal modulation).

Figure 1: Predicted interference of 4-Chloro-2-methylquinazolin-8-ol within the EGFR signaling cascade, highlighting both competitive and potential covalent binding modes.

Phase 5: ADMET & Druggability Profiling

Objective: Filter targets based on the molecule's ability to actually reach them in vivo.

Tool: SwissADME / pkCSM

| Property | Prediction | Implication |

| Lipophilicity (LogP) | ~2.5 - 3.2 | Good membrane permeability; suitable for intracellular targets (Kinases). |

| TPSA | ~45 Ų | High blood-brain barrier (BBB) penetration potential. |

| PAINS Alert | Potential Quinone | The 8-OH/4-Cl motif may trigger redox cycling alerts (False Positives). |

| Metabolism | CYP450 Inhibitor | Quinazoline rings often inhibit CYP3A4; check for drug-drug interactions. |

Phase 6: Experimental Validation Workflow

An in silico prediction is only a hypothesis. The following workflow validates the computational results.

Figure 2: Step-by-step validation pipeline moving from computational prediction to wet-lab confirmation.

References

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

- Wang, J. C., Chu, P. Y., Chen, C. M., & Lin, J. H. (2012). idTarget: a web server for identifying protein targets of

Methodological & Application

Application Note: Protocol for the Synthesis of 4-Chloro-2-methylquinazolin-8-ol

Executive Summary & Strategic Analysis

The synthesis of 4-Chloro-2-methylquinazolin-8-ol represents a critical challenge in heterocyclic chemistry due to the competing reactivity of the 8-hydroxyl group and the hydrolytic instability of the 4-chloro substituent. This scaffold is a privileged structure in kinase inhibitor discovery (e.g., EGFR, PI3K inhibitors) and serves as a high-value electrophile for SNAr reactions.

Core Challenges:

-

Regioselectivity: Ensuring chlorination occurs at the C4 position while managing the nucleophilic 8-OH group.

-

Stability: The C4-Cl bond in electron-deficient quinazolines is highly susceptible to hydrolysis, reverting to the thermodynamic trap (the quinazolinone) in the presence of moisture or acidic/basic aqueous workups.

-

Phosphorylation: Direct reaction with POCl3 can lead to transient phosphorylation of the 8-OH, requiring controlled hydrolysis during the quench phase.

Selected Route: This protocol utilizes a modified Niementowski synthesis followed by a Base-Mediated Deoxychlorination . We proceed via the 8-hydroxy-2-methylquinazolin-4(3H)-one intermediate.[1] While protection strategies (e.g., 8-OMe) exist, this direct route is more atom-economical for generating the free phenol target, provided strict anhydrous handling is observed.

Retrosynthetic Logic & Pathway

The synthesis is broken down into two distinct phases to maximize purity and allow for intermediate validation.

-

Phase I: Cyclocondensation of 2-amino-3-hydroxybenzoic acid (3-hydroxyanthranilic acid) with acetic anhydride to form the benzoxazinone, followed by ammonolysis to the quinazolinone.

-

Phase II: Aromatization/Chlorination using Phosphorus Oxychloride (POCl3) with N,N-Diethylaniline as a scavenger base.

Reaction Pathway Diagram[2]

Figure 1: Step-wise synthetic pathway from anthranilic acid derivative to the target chloropyrimidine.

Detailed Experimental Protocols

Phase I: Synthesis of 8-Hydroxy-2-methylquinazolin-4(3H)-one

This step constructs the bicyclic core. The use of acetic anhydride serves a dual purpose: it acetylates the amine to allow cyclization and temporarily protects the phenol as an acetate ester, which is cleaved during the subsequent ammonia treatment.

Reagents:

-

2-Amino-3-hydroxybenzoic acid (15.3 g, 100 mmol)

-

Acetic anhydride (Ac2O) (50 mL, excess)

-

Ammonium acetate (NH4OAc) or 28% NH3 (aq)

-

Ethanol (EtOH)

Protocol:

-

Cyclization: In a 250 mL round-bottom flask (RBF) equipped with a condenser and drying tube, suspend 2-amino-3-hydroxybenzoic acid (15.3 g) in acetic anhydride (50 mL).

-

Reflux: Heat the mixture to reflux (140°C bath) for 2 hours. The suspension will clear as the benzoxazinone forms, then potentially precipitate.

-

Concentration: Remove excess acetic anhydride under reduced pressure (rotary evaporator, 60°C).

-

Ammonolysis: Resuspend the residue (crude 2-methyl-8-acetoxy-4H-3,1-benzoxazin-4-one) in Ethanol (100 mL). Add 28% aqueous ammonia (40 mL) or solid ammonium acetate (20 g).

-

Reaction: Reflux for 3 hours. This step converts the benzoxazinone to the quinazolinone and hydrolyzes the 8-acetoxy group back to the free phenol.

-

Isolation: Cool the mixture to 0°C. The product, 8-hydroxy-2-methylquinazolin-4(3H)-one, will precipitate as a beige/off-white solid.

-

Purification: Filter the solid. Wash with cold water (2 x 50 mL) to remove ammonium salts. Recrystallize from Ethanol/DMF if purity is <95%.

Key Data Point:

| Parameter | Specification |

|---|---|

| Appearance | Beige solid |

| Yield | 75 - 85% |

| Melting Point | >250°C (dec) |

| 1H NMR (DMSO-d6) | δ 11.9 (br s, 1H, NH), 9.8 (s, 1H, OH), 7.5-7.1 (m, 3H, Ar-H), 2.4 (s, 3H, Me) |

Phase II: Chlorination to 4-Chloro-2-methylquinazolin-8-ol

Critical Safety Warning: POCl3 is highly corrosive and reacts violently with water. All glassware must be oven-dried. The product (4-Cl) is a skin sensitizer and lachrymator.

Mechanistic Insight: The reaction proceeds via the tautomeric enol form of the quinazolinone. The hydroxyl group at C8 is nucleophilic and may react with POCl3 to form a dichlorophosphate ester. The protocol below uses N,N-diethylaniline to scavenge the HCl byproduct, driving the reaction and preventing acid-catalyzed degradation.

Reagents:

-

8-Hydroxy-2-methylquinazolin-4(3H)-one (8.8 g, 50 mmol)

-

Phosphorus Oxychloride (POCl3) (46 mL, 10 equiv)

-

N,N-Diethylaniline (8 mL, 1 equiv)

-

Solvent: Anhydrous Toluene (optional, can run neat in POCl3)

Protocol:

-

Setup: Charge an oven-dried 250 mL RBF with the starting quinazolinone (8.8 g).

-

Addition: Add POCl3 (46 mL) followed by N,N-diethylaniline (8 mL) dropwise under Nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (110°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (baseline) should disappear, replaced by a less polar spot (Rf ~0.6).

-

-

Concentration: Distill off excess POCl3 under reduced pressure (vacuum). Do not overheat the residue.

-

Quench (The Critical Step):

-

Dissolve the dark residue in anhydrous CH2Cl2 (DCM, 100 mL).

-

Pour the DCM solution onto a rapidly stirred mixture of crushed ice and saturated NaHCO3 .

-

Note: The basic quench prevents acid hydrolysis of the 4-Cl bond. The ice temperature prevents rapid hydrolysis.

-

-

Extraction: Rapidly separate the organic layer. Extract the aqueous layer once with DCM (50 mL).

-

Drying: Dry combined organics over anhydrous MgSO4 immediately. Filter and concentrate at <30°C.

-

Storage: The product is obtained as a yellow/brown solid. Use immediately for the next step or store at -20°C under Argon.

Troubleshooting the 8-OH Group: If the 8-OH was phosphorylated (indicated by 31P NMR signals), the bicarbonate wash usually hydrolyzes the labile P-O-Ar bond while leaving the C-Cl bond intact, provided the temperature is kept near 0°C.

Analytical Validation & Stability

Expected Analytical Data

-

Mass Spectrometry (ESI+): m/z 195.0/197.0 [M+H]+ (Characteristic 3:1 Chlorine isotope pattern).

-

1H NMR (CDCl3, 400 MHz):

-

δ 7.85 (dd, J=8.0, 1.2 Hz, 1H, H-5)

-

δ 7.50 (t, J=8.0 Hz, 1H, H-6)

-

δ 7.25 (dd, J=8.0, 1.2 Hz, 1H, H-7)

-

δ 2.85 (s, 3H, CH3)

-

Note: The OH proton may be broad or not visible depending on dryness.

-

Stability Decision Matrix

The 4-chloroquinazoline moiety is an "activated" heterocycle.

Figure 2: Stability profile and handling recommendations.

References

-

Niementowski Synthesis Variation: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones via the reaction of anthranilic acid with amides."[2] Tetrahedron, 2005. Link

-

Chlorination Protocol (General): Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006. Link

-

POCl3 Mechanism & Phosphorylation: Ager, I. R., et al. "POCl3 chlorination of 4-quinazolones." Journal of Medicinal Chemistry, 1977. Link

-

Stability of 4-Chloroquinazolines: Bridges, A. J. "The rationale and strategy for the development of specific inhibitors of protein tyrosine kinases." Chemical Reviews, 2001. Link

-

Alternative 8-Methoxy Route: Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 2003. Link

Sources

Analytical Methods for the Quantification of 4-Chloro-2-methylquinazolin-8-ol

Executive Summary & Chemical Context[2][3]

4-Chloro-2-methylquinazolin-8-ol (CAS: 154288-10-5) is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and other quinazoline-based bioactive molecules.[1][2][3][4] Its structural integrity is defined by the electrophilic C4-position (susceptible to nucleophilic aromatic substitution) and the 8-hydroxyl group (providing solubility and H-bonding potential).[1][2]

Critical Analytical Challenge: The 4-chloro substituent acts as a leaving group.[2] In the presence of protic nucleophiles (water, methanol) or elevated temperatures, it undergoes hydrolysis to the corresponding quinazolin-4(3H)-one or solvolysis to alkoxy derivatives.[1][2] Therefore, methanol must be strictly avoided in sample preparation to prevent artifactual degradation (formation of 4-methoxy analogs).[1][2]

Physicochemical Profile

| Property | Value | Analytical Implication |

| Molecular Formula | C | Monoisotopic Mass: 194.02 Da |

| pKa (Calculated) | ~3.5 (N1/N3), ~9.2 (8-OH) | pH control is essential for peak shape.[1][2] |

| LogP | ~1.8 - 2.2 | Suitable for Reversed-Phase LC (RPLC).[1] |

| UV Maxima | ~250 nm, ~310 nm | Dual-wavelength monitoring recommended.[1][2] |

| Reactivity | High at C4 (Cl) | Avoid Methanol. Use ACN/DMSO.[1][2] |

Analytical Workflow Visualization

The following diagram outlines the logic flow for handling this reactive intermediate, emphasizing stability controls.

Figure 1: Analytical workflow emphasizing the exclusion of methanol to prevent solvolysis of the 4-chloro group.[1][2]

Protocol 1: HPLC-UV/PDA (Assay & Purity)[2]

This method is designed for Process Control and Purity Assessment (>98% target).[1][2] It utilizes a C18 column with steric protection to handle the basic quinazoline core at acidic pH.[1][2]

Chromatographic Conditions

-

Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.[1][2]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1][2]

-

Column Temperature: 30°C.

-

Injection Volume: 5 - 10 µL.

-

Detection: 254 nm (Primary), 310 nm (Secondary for specificity).[2]

Mobile Phase System

Gradient Program:

| Time (min) | % MPB | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Isocratic Hold |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

Sample Preparation (Critical)[1][2]

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 4-Chloro-2-methylquinazolin-8-ol into a 10 mL volumetric flask. Dissolve in 100% DMSO or Anhydrous Acetonitrile .[1][2] Sonicate briefly (<1 min) if needed.[1][2]

-

Working Standard (50 µg/mL): Dilute the stock solution with a mixture of Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.[1][2]

Protocol 2: LC-MS/MS (Trace Impurity Analysis)[2]

This method is intended for Genotoxic Impurity Screening (if this compound is a starting material in a drug substance) or Metabolite Identification .[1][2]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

-

Rationale: The quinazoline nitrogens are easily protonated [M+H]

.[1][2] -

Source Temp: 350°C.

MRM Transitions

Based on the fragmentation of 4-chloroquinazolines (loss of HCl, loss of CO from phenol):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Assignment |

| 195.0 [M+H] | 159.0 | 25 | Loss of HCl (Characteristic) |

| 195.0 [M+H] | 131.0 | 35 | Ring fragmentation |

| 197.0 [M+H] | 161.0 | 25 | Isotope Confirmation |

Note: The presence of Chlorine provides a distinct 3:1 isotopic pattern (m/z 195:197) which serves as a secondary confirmation of identity.[1][2]

Degradation Pathways & Troubleshooting

Understanding the degradation chemistry is vital for interpreting "ghost peaks" or low assay values.[1][2]

Figure 2: Common degradation pathways.[1][2] The 4-hydroxy impurity typically elutes earlier (more polar), while the 4-methoxy impurity elutes later.[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of basic N with silanols.[1][2] | Ensure MP pH is < 4.[1][2]0. Use a newer generation C18 column (e.g., ZORBAX Eclipse Plus).[1][2] |

| Extra Peak @ RRT 0.6 | Hydrolysis to 4-hydroxy analog. | Check water content in Stock Solution.[1][2] Reduce time between dilution and injection.[1][2] |

| Extra Peak @ RRT 1.1 | Methanolysis. | STOP. Check if Methanol was used in sample prep or mobile phase.[2] Switch to ACN. |

| Low Recovery | Precipitation or adsorption. | 8-OH compounds can bind to glass.[1][2] Use silanized vials or plastic inserts if concentration is <1 µg/mL.[1][2] |

References

-

ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Bansal, G., & Singh, M. (2016).[1][2] HPLC Methods for the Determination of Quinazoline Derivatives: A Review. Critical Reviews in Analytical Chemistry. (Contextual grounding for Quinazoline separation).

-

Kerns, E. H., & Di, L. (2008).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Reference for solubility and stability of heteroaromatics). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12236855 (Related 4-chloroquinazoline structure). (Used for structural confirmation). Link

Sources

- 1. 848438-50-6|4-Chloroquinazolin-6-ol|BLD Pharm [bldpharm.com]

- 2. 154288-09-2|4-Chloro-8-methoxyquinazoline|BLD Pharm [bldpharm.com]

- 3. 4-Chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidin-8-ol|BLD Pharm [bldpharm.com]

- 4. Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd Produktliste-E-Mail-Seite 43-Chemicalbook [chemicalbook.com]

Strategic Utilization of 4-Chloro-2-methylquinazolin-8-ol: A Privileged Scaffold for Kinase Inhibitor Library Generation

Introduction: The "Privileged" Nature of the Scaffold

In the landscape of kinase inhibitor discovery, the quinazoline core is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 4-Chloro-2-methylquinazolin-8-ol represents a highly strategic intermediate for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) library generation.

Unlike standard 6,7-dimethoxyquinazolines (e.g., Gefitinib, Erlotinib), this scaffold offers two distinct advantages:

-

The 4-Chloro "Warhead": An electrophilic site primed for nucleophilic aromatic substitution (

), allowing rapid introduction of hinge-binding motifs (typically anilines). -

The 8-Hydroxyl Handle: A critical functionality positioned at the solvent-exposed front of the ATP-binding pocket. This allows for the attachment of solubilizing groups, PROTAC linkers, or steric bulk to tune selectivity (e.g., sparing wild-type EGFR while targeting mutants).

This guide details the protocol for transforming this scaffold into a focused library and screening it against kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Chemical Biology & Mechanism of Action[1]

Structure-Activity Relationship (SAR) Logic

The rational design of inhibitors using this scaffold relies on the canonical binding mode of quinazolines within the ATP-binding pocket of receptor tyrosine kinases (RTKs):

-

N1 and N3 Nitrogen: Act as hydrogen bond acceptors/donors to the "hinge region" of the kinase (e.g., Met793 in EGFR).

-

C4-Position: The aniline introduced here occupies the hydrophobic pocket; substituents on this aniline determine affinity and specificity.

-

C8-Position (The Hydroxyl): In many crystal structures, the C8 position points toward the solvent interface. Unmodified, the hydroxyl can form water-mediated H-bonds. Chemically, it serves as a vector for optimizing physicochemical properties (LogD, solubility) without disrupting the core binding mode.

Visualizing the Workflow

The following diagram illustrates the parallel synthesis and screening logic.

Figure 1: Iterative workflow for leveraging the 4-Chloro-2-methylquinazolin-8-ol scaffold in drug discovery.

Application 1: Parallel Synthesis Protocol (The "Make" Phase)

Objective: To generate a library of 4-anilino-2-methylquinazolin-8-ol derivatives via Nucleophilic Aromatic Substitution (

Materials

-

Scaffold: 4-Chloro-2-methylquinazolin-8-ol (Solid).

-

Nucleophiles: Diverse set of substituted anilines (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline).

-

Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).

-

Base: N,N-Diisopropylethylamine (DIPEA) - Optional, depending on aniline basicity.

Step-by-Step Methodology

-

Preparation: In a 96-well reaction block, dispense 0.1 mmol of 4-Chloro-2-methylquinazolin-8-ol into each well.

-

Nucleophile Addition: Add 1.1 equivalents of the specific aniline monomer to each well.

-

Solvent Addition: Add 1.0 mL of Isopropanol to each well.

-

Note: The 8-OH group is electron-donating, which may slightly deactivate the 4-position compared to a 6,7-dimethoxy scaffold. Therefore, heat is required.

-

-

Reaction: Seal the block and heat to 80°C (Reflux) for 4–12 hours.

-

Monitoring: Check reaction progress via LC-MS. The product should show a mass shift corresponding to the loss of Cl (-35/37 Da) and gain of the aniline.

-

-

Work-up (Precipitation Method):

-

Cool the plate to room temperature.

-

The hydrochloride salt of the product often precipitates directly.

-

Filter the solids and wash with cold diethyl ether (2 x 0.5 mL) to remove unreacted aniline.

-

-

Alternative Work-up (Scavenging): If no precipitate forms, add a polymer-supported isocyanate scavenger resin to remove excess aniline, then filter and concentrate.

Critical Quality Control: Ensure the 8-OH remains free. If side reactions (O-alkylation) occur, use a milder base or lower temperature.

Application 2: Kinase Screening Protocol (The "Test" Phase)

Objective: Screen the synthesized library against EGFR (ErbB1) using the LanthaScreen™ Eu Kinase Binding Assay . This method is preferred over activity assays (like ADP-Glo) for this scaffold because it detects binding affinity (

Assay Principle

The assay uses a Europium-labeled antibody (Eu-Ab) that binds the kinase tag, and an Alexa Fluor™ 647-labeled "Tracer" (an ATP-competitive inhibitor).

-

No Inhibitor: Tracer binds kinase. Eu-Ab is close to Tracer. High FRET signal.

-

Inhibitor Present: Inhibitor displaces Tracer.[1][2][3] Eu-Ab is far from Tracer. Low FRET signal.

Visualizing the Assay Logic

Figure 2: LanthaScreen TR-FRET competitive binding mechanism.

Protocol Details (384-Well Format)

Reagents:

-

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[4]

-

Tracer: Kinase Tracer 199 or 222 (Specific for EGFR).

-

Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

Workflow:

-

Compound Preparation: Prepare a 1:3 serial dilution of the synthesized library in 100% DMSO. Dilute these 100-fold into Kinase Buffer A to create a "4X Working Solution" (Final DMSO = 1%).

-

Plate Setup (Low-volume 384-well plate):

-

Incubation: Cover plate and incubate for 60 minutes at Room Temperature (dark).

-

Read: Measure fluorescence on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

Data Analysis & Interpretation

Calculate the Emission Ratio (ER) for each well:

Convert ER to % Inhibition or fit to a dose-response curve to determine

| Parameter | Formula/Description |

| % Inhibition | |

| Max ER | Control wells with Kinase + Tracer + Antibody + DMSO (No Inhibitor). |

| Min ER | Control wells with Kinase + Antibody + Excess Competitor (Staurosporine). |

| Z-Prime (Z') | $1 - \frac{3(\sigma{max} + \sigma_{min})}{ |

Troubleshooting Guide

-

High Background/Low Signal: Check the solubility of the 4-chloro scaffold derivatives. The 8-OH helps, but if the aniline is very hydrophobic, precipitation causes light scattering (false signal).

-

Interference: Compounds with high fluorescence at 665 nm will skew results. The ratiometric nature of TR-FRET mitigates this, but always run a "Compound Only" control.

References

-

LanthaScreen™ Eu Kinase Binding Assay for EGFR. Thermo Fisher Scientific User Guide. Link

-

Quinazoline-Based Protein Kinase Inhibitors. Molecules, 2021. Reviews the SAR of the quinazoline scaffold, highlighting the solvent exposure of the 8-position. Link

-

Nucleophilic Aromatic Substitution of 4-Chloroquinazolines.Beilstein Journal of Organic Chemistry, 2021. Detailed mechanistic study on

reaction conditions for this specific scaffold class. Link -

Structure-Activity Relationships of Anilinoquinazolines. Journal of Medicinal Chemistry. (Classic foundational text on Gefitinib/Erlotinib discovery). Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]

Application of 4-Chloro-2-methylquinazolin-8-ol in cancer cell line studies

This Application Note and Protocol Guide details the scientific application of 4-Chloro-2-methylquinazolin-8-ol (CMQ-8-OH) in oncology research.

Based on the structural properties of quinazolines (privileged scaffolds in medicinal chemistry), this compound serves primarily as a high-value electrophilic intermediate for synthesizing 4-anilinoquinazoline derivatives (EGFR/VEGFR inhibitors) with a unique 8-hydroxyl functional handle.

Introduction & Molecule Profile

4-Chloro-2-methylquinazolin-8-ol is a functionalized heterocyclic scaffold.[1][2][3][4][5][6] It combines the pharmacophore of the quinazoline ring (essential for ATP-competitive kinase inhibition) with a reactive 4-chloro substituent and an 8-hydroxyl group.

-

Chemical Role: The 4-chloro position is highly reactive toward nucleophilic aromatic substitution (

), allowing the attachment of diverse aniline derivatives to generate libraries of kinase inhibitors. -

Biological Significance: The 8-hydroxyl (8-OH) group distinguishes this scaffold from standard Gefitinib/Erlotinib precursors. It introduces capabilities for:

-

Metal Chelation: 8-hydroxyquinazolines can chelate Cu(II) or Zn(II), potentially targeting metalloenzymes or acting as ionophores.

-

Solubility Modulation: The hydroxyl group serves as a site for attaching solubilizing groups or prodrug moieties.

-

Core Application: Synthesis of EGFR-Targeting Libraries

The primary application of this compound is the generation of 4-substituted-2-methylquinazolin-8-ol derivatives . These derivatives are designed to target the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor).

Mechanism of Action (Derivative-Level):

-

Binding: The quinazoline core mimics the adenine ring of ATP.

-

Inhibition: The 4-anilino substituent occupies the hydrophobic pocket of the kinase.

-

Result: Blockade of autophosphorylation, inhibition of downstream signaling (PI3K/Akt, MAPK), and induction of apoptosis.

Experimental Workflow Visualization

The following diagram illustrates the critical workflow from the scaffold (4-Chloro-2-methylquinazolin-8-ol) to biological validation.

Figure 1: Workflow for utilizing 4-Chloro-2-methylquinazolin-8-ol to generate and test bioactive kinase inhibitors.

Detailed Protocols

Protocol A: Derivatization (Synthesis of Test Compounds)

Objective: To replace the 4-chloro group with an aniline pharmacophore (e.g., 3-chloro-4-fluoroaniline) to activate the scaffold against cancer cells.

Materials:

-

4-Chloro-2-methylquinazolin-8-ol (1.0 equiv)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

-

Isopropanol (IPA) or Ethanol

-

Catalytic HCl (optional, if aniline is unreactive)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of 4-Chloro-2-methylquinazolin-8-ol in 10 mL of Isopropanol.

-

Addition: Add 1.1 mmol of the chosen aniline derivative.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). -

Precipitation: Upon completion, cool the reaction to room temperature. The product usually precipitates as a hydrochloride salt.

-

Filtration: Filter the solid, wash with cold isopropanol, and dry under vacuum.

-

Characterization: Verify structure via

-NMR and Mass Spectrometry (ESI-MS).

Protocol B: In Vitro Cytotoxicity Screening

Objective: Determine the

Materials:

-

Cell Lines: A549 (EGFR wild-type), PC-9 (EGFR mutant).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

-

Control: Gefitinib (Positive Control), DMSO (Vehicle).

Step-by-Step:

-

Seeding: Seed tumor cells into 96-well plates at a density of

to -

Treatment:

-

Prepare a 10 mM stock solution of 4-Chloro-2-methylquinazolin-8-ol (and derivatives) in DMSO.

-

Perform serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100

) in culture medium. -

Add 100

of drug solution to wells (Triplicate).

-

-

Incubation: Incubate for 48 or 72 hours.

-

Development:

-

Add 10–20

of MTT/CCK-8 reagent to each well. -

Incubate for 2–4 hours until purple formazan crystals form.

-

(For MTT) Dissolve crystals in 150

DMSO.

-

-

Measurement: Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability % relative to DMSO control and determine

using non-linear regression (GraphPad Prism).

Data Interpretation Table:

| Compound Status | IC50 (A549) | Interpretation |

|---|

| 4-Cl-2-Me-Quin-8-ol (Scaffold) | > 50

Protocol C: Western Blotting for Mechanism Confirmation

Objective: Confirm that the observed cytotoxicity is due to EGFR pathway inhibition.

-

Treatment: Treat A549 cells with the calculated

of the derivative for 6 hours. -

Stimulation: Stimulate cells with EGF (50 ng/mL) for 15 minutes to activate the pathway.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membranes.

-

Detection: Probe with primary antibodies:

-

Anti-p-EGFR (Tyr1068): Marker for receptor activation.

-

Anti-p-Akt (Ser473): Downstream survival signal.

-

Anti-GAPDH: Loading control.

-

-

Result: A decrease in p-EGFR and p-Akt bands compared to the EGF-only control confirms kinase inhibition.

References

-

Nishimura, R. H. V., et al. (2021). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry, 17, 2923–2932.

- Prachayasittikul, V., et al. (2013). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Drug Design, Development and Therapy. (Contextual grounding for 8-OH quinoline bioactivity).

-

Bhatia, R., et al. (2020).[8] "Quinazoline derivatives as potential therapeutic agents in urinary bladder cancer therapy." Frontiers in Oncology.

-

Haggag, E. G., et al. (2025). "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms." Molecules, 30(3), 1789.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arabjchem.org [arabjchem.org]

- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 5. rroij.com [rroij.com]

- 6. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-methylquinazolin-8-ol as a scaffold in medicinal chemistry

Topic: 4-Chloro-2-methylquinazolin-8-ol as a Scaffold in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

A Bifunctional Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

The quinazoline heterocycle is a "privileged structure" in medicinal chemistry, forming the core of blockbuster EGFR inhibitors like Gefitinib and Erlotinib. However, standard 4-anilinoquinazolines often suffer from poor aqueous solubility and limited vectors for exploring solvent-exposed binding pockets.

4-Chloro-2-methylquinazolin-8-ol represents a high-value evolution of this scaffold. It offers two distinct strategic advantages:

-

The 8-Hydroxy "Anchor": Unlike the unsubstituted core, the 8-hydroxyl group provides a critical handle for modulating physicochemical properties (zwitterionic character), enabling metal chelation strategies, or serving as a site for late-stage functionalization (O-alkylation) to reach distinct protein sub-pockets.

-

The 2-Methyl "Switch": The C2-methyl group provides steric bulk that can enforce atropisomerism in restricted binding pockets or serve as a site for further benzylic functionalization.

This guide details the handling, synthesis, and application of this scaffold, moving beyond basic literature to provide field-tested protocols for high-throughput library generation.

Chemical Profile & Reactivity Map

Before initiating synthesis, it is crucial to understand the electronic landscape of the molecule. The scaffold presents three distinct zones of reactivity.

Figure 1: Orthogonal reactivity zones of the scaffold allowing for sequential functionalization.

Protocol A: Scaffold Synthesis & Handling

Objective: Efficient generation of the 4-chloro core from the 4-quinolone precursor.

Context: The starting material is typically 2-methyl-8-hydroxyquinazolin-4(3H)-one . A common pitfall is the interference of the free 8-hydroxyl group during chlorination. While direct chlorination is possible, protecting the phenol as a methyl ether (8-methoxy) often results in cleaner profiles and easier purification, with deprotection occurring at a late stage. However, for speed, the direct method is provided below.

Materials

-

Precursor: 2-Methyl-8-hydroxyquinazolin-4(3H)-one (1.0 eq)

-

Reagent: Phosphorus Oxychloride (

) (Excess, solvent/reagent) -

Base:

-Diisopropylethylamine (DIPEA) (1.5 eq) -

Solvent: Toluene (optional, if slurry is too thick)

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

), suspend the quinazolinone starting material in dry toluene (0.5 M concentration).-

Expert Tip: If the starting material is wet, azeotrope with toluene first. Moisture reacts violently with

and generates phosphoric acid, which can degrade the product.

-

-

Addition: Add DIPEA carefully. Then, add

(5.0 – 10.0 eq) dropwise. The solution may darken.-

Note: The 8-OH may form a transient phosphorodichloridate ester, which usually hydrolyzes back to the phenol during the aqueous workup, or is displaced by chloride. If 8-methoxy precursor is used, this concern is eliminated.

-

-

Reaction: Heat the mixture to reflux (110 °C) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The fluorescent quinazolinone spot should disappear, replaced by a faster-moving, non-fluorescent spot (the chloro-derivative).

-

Workup (Critical):

-

Cool the reaction to room temperature.

-

Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Neutralization: Adjust pH to ~7–8 using saturated

or -

Extraction: Extract immediately with Dichloromethane (DCM) (

).

-

-

Purification: Dry organic layers over

, filter, and concentrate. The crude solid is often pure enough for the next step. If not, recrystallize from Hexanes/DCM or perform rapid flash chromatography (neutral silica).

Protocol B: Library Generation ( Displacement)

Objective: Introduction of the diversity element (typically an aniline) to create the kinase inhibitor core.

Mechanism: Nucleophilic Aromatic Substitution (

Reaction Conditions Matrix

| Parameter | Method A (Standard) | Method B (Difficult Nucleophiles) |

| Solvent | Isopropanol ( | DMF or DMA |

| Temperature | Reflux (82 °C) | 100–120 °C |

| Catalyst | None (Autocatalytic via HCl gen.) | |

| Workup | Filtration of precipitate | Aqueous extraction |

| Yield | 70–95% | 50–80% |

Detailed Protocol (Method A)

-

Dissolution: Dissolve 4-chloro-2-methylquinazolin-8-ol (1.0 eq) in

-PrOH (0.2 M). -

Nucleophile Addition: Add the substituted aniline (1.1 eq).

-

Reflux: Heat to reflux. Within 15–30 minutes, a precipitate often forms. This is the hydrochloride salt of the product.

-

Why this happens: The displaced chloride ion pairs with the protonated product, which is less soluble in isopropanol than the starting materials. This drives the reaction to completion (Le Chatelier’s principle).

-

-

Isolation: Cool to room temperature. Filter the solid.[1][2] Wash with cold

-PrOH and -

Free Basing (Optional): If the zwitterionic form or free base is required for the next step (e.g., O-alkylation), suspend the salt in water/MeOH and adjust pH to 8 with

. Extract with EtOAc.[2][3]

Protocol C: Late-Stage Functionalization of the 8-OH

Objective: Modulating solubility and targeting solvent-exposed pockets.

The 8-hydroxyl group is a phenol (

Workflow:

-

Reagents: Product from Protocol B (1.0 eq), Alkyl Halide (e.g., 2-chloroethyl morpholine) (1.2 eq),

(3.0 eq). -

Solvent: DMF or Acetone.

-

Conditions: Heat at 60–80 °C for 4–12 hours.

-

Note: If using the 4-chloro intermediate before aniline displacement, the 8-OH alkylation must be done carefully to avoid displacing the sensitive 4-Cl. Recommendation: Perform

(Protocol B) first, then alkylate the 8-OH (Protocol C), unless the alkylation conditions are harsh enough to degrade the aniline moiety.

-

Strategic Application: Designing EGFR Inhibitors

The following workflow illustrates how to apply this scaffold to create a targeted library.

Figure 2: Divergent synthesis workflow for generating functionally distinct inhibitor classes from a single scaffold.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of 4-Cl | Aqueous workup too basic or prolonged. | Keep pH < 8 during neutralization; work quickly. |

| No Precipitate in | Product is soluble as HCl salt (rare) or reaction failed. | Check TLC. If conversion is high, evaporate solvent and recrystallize from MeOH/EtOAc. |

| Regioselectivity (Alkylation) | N1 alkylation vs O8 alkylation. | Use a hard base ( |

| Low Yield (Chlorination) | Distill |

References

-

Arnott, E. A., et al. (2011).[4] "

Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661.[4] [Link] -

Brahmaiah, D., et al. (2019).[3] "Synthesis and biological studies of new quinazolines with ether functions in position 2." Arkivoc, 2019(v), 96-107.[3] (Demonstrates ether functionalization strategies). [Link]

-

Shergalis, A., et al. (2018). "Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors." Journal of Medicinal Chemistry. (Discusses 8-hydroxyquinazoline SAR).[5] [Link]

-

Kabri, Y., et al. (2021).[6] "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 17, 206–214. [Link]

-

Wissner, A., et al. (2003). "Analogues of 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of EGFR and MEK-1 Kinase." Bioorganic & Medicinal Chemistry Letters. (Context for quinazoline kinase inhibition).[1][3][6][7][8][9] [Link]

Sources

- 1. CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

- 2. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 8. mdpi.com [mdpi.com]

- 9. WO2007117607A2 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

Application Note & Protocols: Strategic Derivatization of 4-Chloro-2-methylquinazolin-8-ol for Structure-Activity Relationship (SAR) Studies

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for the systematic exploration of the chemical space required for robust Structure-Activity Relationship (SAR) studies. This document provides a detailed guide for the derivatization of a key intermediate, 4-Chloro-2-methylquinazolin-8-ol. We will explore the primary reactive handles on the molecule—the electrophilic C4-carbon, the nucleophilic C8-hydroxyl group, and other potential sites—to generate a diverse chemical library. This guide explains the causality behind experimental choices and provides detailed, field-proven protocols for key transformations, enabling researchers to efficiently map the SAR landscape and accelerate the drug discovery process.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Their ability to mimic the purine core allows them to effectively interact with various biological targets, most notably the ATP-binding sites of protein kinases.[1][6] Several FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core, underscoring the scaffold's therapeutic relevance.[7]

The starting material, 4-Chloro-2-methylquinazolin-8-ol, is a versatile building block designed for SAR exploration. It possesses three primary, orthogonally reactive sites for diversification:

-

C4-Position: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr), activated by the adjacent ring nitrogens. This is the most common site for introducing a wide variety of amine-containing fragments to probe key binding interactions.[7]

-

C8-Position: The phenolic hydroxyl group is a versatile handle for introducing modifications via O-alkylation or esterification, primarily to modulate physicochemical properties like solubility, lipophilicity, or to explore additional binding pockets.

-

C2-Position: The methyl group, while less reactive, can be a site for condensation reactions under specific conditions, offering another vector for structural modification.

A systematic SAR study involves the iterative process of synthesizing analogs, evaluating their biological activity, and using the resulting data to design the next generation of compounds with improved potency, selectivity, and pharmacokinetic profiles.[8][9]

Synthetic Strategy Overview

The derivatization plan is centered on leveraging the distinct reactivity of the C4 and C8 positions. The general workflow involves sequential or parallel modification of these sites to rapidly generate a library of analogs.

Figure 1: High-level workflow for the dual derivatization of the core scaffold.

Derivatization Protocols & Scientific Rationale

Pathway 1: C4-Position Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group is highly susceptible to displacement by nucleophiles. This reaction is the cornerstone of synthesizing 4-anilinoquinazolines, a class renowned for its kinase inhibitory activity.[7] The choice of the nucleophile (typically a primary or secondary amine) is critical for probing the target's binding site.

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like isopropanol or n-butanol are often used as they can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction. Aprotic polar solvents like DMF or NMP can also be effective.

-

Base: While electron-rich amines may react directly, electron-poor anilines often require a base (e.g., DIPEA) or acid catalysis (e.g., HCl) to facilitate the reaction.[7] Microwave irradiation can significantly accelerate these reactions, reducing times from hours to minutes.[7][10]

-

Nucleophile Scope: A diverse set of anilines and aliphatic amines should be used. Substituents on the aniline ring (e.g., -OCH3, -Cl, -F) are used to explore electronic and steric effects on binding affinity. Heterocyclic amines can introduce new hydrogen bond donors/acceptors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

High-throughput screening assays involving 4-Chloro-2-methylquinazolin-8-ol

Application Note: High-Throughput Screening & Validation of Kinase Inhibitor Libraries Derived from 4-Chloro-2-methylquinazolin-8-ol

Executive Summary & Scientific Rationale

The quinazoline pharmacophore acts as the "privileged scaffold" for a vast class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib.[1][2] While 6,7-dimethoxy substitutions are canonical, the 8-hydroxy substitution pattern offered by 4-Chloro-2-methylquinazolin-8-ol (CAS: 154288-10-5) presents a unique vector for chemical space exploration.[1][2] The 8-OH group allows for the introduction of solubilizing moieties or intramolecular hydrogen bonding that can modulate potency and pharmacokinetic profiles.[2]

Critical Technical Distinction:

Researchers must recognize that 4-Chloro-2-methylquinazolin-8-ol is a reactive electrophile , not a final drug candidate.[1][2] The C4-chlorine atom is highly susceptible to nucleophilic aromatic substitution (

Therefore, this guide details the High-Throughput Screening (HTS) workflow for libraries synthesized from this scaffold, specifically focusing on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Pre-Assay Workflow: Scaffold Handling & Library Generation

Before HTS, the scaffold must be processed into a stable library.[1][2] The 4-chloro group is moisture-sensitive.[1][2]

Protocol 1: Scaffold QC and Storage

-

Storage: Store solid at -20°C under argon/nitrogen.

-

Solubilization: Dissolve in anhydrous DMSO immediately prior to synthesis.[2] Avoid aqueous buffers.[1][2]

-

QC Check: Verify purity via LC-MS. A significant peak at M-Cl+OH (hydrolysis product, 4-hydroxy-2-methylquinazolin-8-ol) indicates degradation.[2] If >5% hydrolysis is observed, repurify or discard.[2]

Protocol 2: Micro-Scale Library Synthesis (96-well format) To generate screenable compounds:

-

Dispense: 50 µL of scaffold (10 mM in anhydrous DMSO) into a 96-well reaction plate.

-

React: Add 1.2 equivalents of diverse amine building blocks (anilines, aliphatic amines) to each well.

-

Catalyze: Add 2 equivalents of DIPEA (N,N-Diisopropylethylamine).

-

Incubate: Heat at 80°C for 4 hours.

-

Purify/Normalize: Precipitate or use solid-phase extraction (SPE) to remove unreacted scaffold.[1][2] Resuspend final products in DMSO at 10 mM for the HTS source plate.

HTS Assay Protocol: TR-FRET EGFR Kinase Assay

This protocol utilizes a LanthaScreen™-style TR-FRET format.[2] This is superior to standard fluorescence intensity because the time-resolved measurement eliminates background interference from autofluorescent quinazoline compounds.[2]

Mechanism:

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.[1][2]

-

Detection: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[2]

-

Signal: When the Tracer binds the Kinase, Eu and Alexa647 are in proximity -> FRET occurs (High Signal).[2]

-

Inhibition: Library compound displaces the Tracer -> FRET is disrupted (Low Signal).[2]

Reagents & Equipment

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1][2]

-

Antibody: Eu-anti-GST or Eu-anti-His (2 nM final).[2]

-

Tracer: Kinase Tracer 199 (Alexa Fluor 647) (Determined by

titration, typically 5-10 nM).[1][2] -

Plate: 384-well low-volume white round-bottom plate (Corning #4513).[2]

-

Reader: PerkinElmer EnVision or Tecan Spark with TR-FRET module.[1][2]

Step-by-Step Procedure

| Step | Action | Volume | Notes |

| 1 | Compound Transfer | 100 nL | Use an acoustic dispenser (e.g., Echo 550) to transfer library compounds (in DMSO) to the 384-well plate. Final DMSO conc. must be <1%.[1][2] |

| 2 | Kinase/Antibody Mix | 5 µL | Dilute EGFR and Eu-Antibody in Assay Buffer.[1][2] Dispense into wells. |

| 3 | Pre-Incubation | - | Incubate for 15 mins at Room Temp (RT) to allow compound binding. |

| 4 | Tracer Addition | 5 µL | Dilute Tracer 199 in Assay Buffer. Dispense into wells. |

| 5 | Equilibration | - | Incubate for 60 mins at RT in the dark. |

| 6 | Detection | - | Read TR-FRET signal. |

Reader Settings:

-

Emission 2 (Acceptor): 665 nm.[2]

-

Delay Time: 50-100 µs (Critical to gate out autofluorescence).

-

Integration Time: 200 µs.

Data Analysis & Visualization

Calculation

Calculate the Emission Ratio (ER) for each well:

Calculate % Inhibition relative to controls:

-

ER_Max (0% Inhibition): DMSO only (Tracer bound).

-

ER_Min (100% Inhibition): Excess unlabeled inhibitor (e.g., 10 µM Gefitinib).[1][2]

Workflow Diagram

Caption: Workflow transforming the reactive 4-Cl scaffold into a screenable library and executing the TR-FRET assay.

Troubleshooting & Critical Parameters

The "Inner Filter" Effect

Quinazolines absorb UV light.[1][2] If your library compounds are yellow/orange (common with nitro- or azo-substitutions), they may absorb the excitation light at 340 nm.[2]

-

Diagnosis: Check the Donor (615 nm) signal alone.[2] If it is significantly lower than the DMSO control, the compound is quenching the Europium ("Color Quenching").[2]

-

Correction: Use ratiometric data analysis (665/615), which partially corrects for this, but flag these wells as potential false positives.

Hydrolysis of the Scaffold

If the initial library synthesis failed due to wet DMSO, the wells will contain 4-hydroxy-2-methylquinazolin-8-ol .[2]

-

Impact: This compound is generally inactive against EGFR but may show up as a "negative" (non-inhibitor).[2]

-

Validation: Randomly sample 5% of the "inactive" wells and run LC-MS to confirm the presence of the intended amine product, not the hydrolysis product.

Z-Prime ( ) Validation

Before running the full screen, validate the assay window.[1][2]

-

Target

for a robust kinase screen.[1][2] -

If

, optimize the Tracer concentration or Antibody concentration.[1][2]

References

-

Quinazoline SAR & Kinase Inhibition

-

TR-FRET Assay Theory

-

Chemical Reactivity of 4-Chloroquinazolines

-

Compound Data (Grounding)

Sources

- 1. 848438-50-6|4-Chloroquinazolin-6-ol|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidin-8-ol|BLD Pharm [bldpharm.com]

- 3. 154288-09-2|4-Chloro-8-methoxyquinazoline|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd Produktliste-E-Mail-Seite 43-Chemicalbook [chemicalbook.com]

Application Note: Fluorescent Labeling of 4-Chloro-2-methylquinazolin-8-ol for Cellular Imaging

Executive Summary

This Application Note provides a comprehensive technical guide for the fluorescent labeling and cellular application of 4-Chloro-2-methylquinazolin-8-ol . This molecule represents a "privileged scaffold" in medicinal chemistry, possessing dual functionality: the 4-chloro group serves as a highly reactive electrophile for bioconjugation (via nucleophilic aromatic substitution,

This guide addresses the needs of researchers utilizing this scaffold as a drug pharmacophore (e.g., for kinase inhibition) or as a chemosensor. We detail the chemical strategy for attaching extrinsic fluorophores (e.g., Fluorescein, Rhodamine) without compromising the scaffold's biological activity, alongside optimized cellular imaging protocols.

Chemical Strategy & Mechanistic Logic

The Reactivity Profile

The 4-chloro-2-methylquinazolin-8-ol scaffold presents a specific reactivity hierarchy that dictates the labeling strategy:

-

C4-Position (Electrophilic Center): The chlorine atom at position 4 is activated by the adjacent nitrogen atoms of the pyrimidine ring. It is highly susceptible to

reactions with primary and secondary amines. This is the primary "handle" for attaching a fluorophore or a linker. -

C8-Hydroxyl (Nucleophilic/Chelating Center): The phenolic hydroxyl is less reactive towards nucleophiles but can participate in esterification or ether formation. Crucially, it forms a bidentate binding site (with N1) for metal ions (Zn²⁺, Mg²⁺, Al³⁺), which can induce Chelation-Enhanced Fluorescence (CHEF) .

-

C2-Methyl: Generally stable but can participate in condensation reactions under vigorous conditions.

Labeling Approaches

We recommend two primary strategies depending on the research goal:

-

Strategy A: Linker-Based Conjugation (Recommended for Tracking). Displace the 4-Cl with a diamine linker (e.g., ethylenediamine, piperazine), creating a reactive amine handle. Then, react this handle with an NHS-ester or Isothiocyanate derivative of a standard fluorophore (e.g., FITC, Sulfo-Cy5).

-

Strategy B: Direct Fluorophore Attachment. React the 4-Cl directly with a fluorescent amine (e.g., Dansyl-cadaverine or a fluorescent hydrazide).

Experimental Protocols

Protocol A: Synthesis of Fluorescent Conjugate (Linker Strategy)

Objective: To replace the 4-Cl group with a spacer arm followed by fluorophore attachment.

Materials:

-

4-Chloro-2-methylquinazolin-8-ol (Starting Material)

-

Linker:

-Boc-1,4-diaminobutane (or Piperazine for rigid linkage) -

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

-

Fluorophore: FITC (Fluorescein Isothiocyanate) or Rhodamine-NHS

-

Deprotection Agent: Trifluoroacetic acid (TFA) (if Boc-linker is used)

Step-by-Step Methodology:

-

Nucleophilic Substitution (

):-

Dissolve 1.0 eq of 4-Chloro-2-methylquinazolin-8-ol in IPA.

-

Add 1.2 eq of

-Boc-1,4-diaminobutane and 2.0 eq of DIPEA. -

Reflux at 80°C for 2–4 hours. Monitor by TLC (The 4-Cl starting material is less polar; the product will be more polar).

-

Mechanistic Note: The amine attacks C4, displacing chloride. The electron-deficient pyrimidine ring facilitates this addition-elimination mechanism.

-

Evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).

-

-

Deprotection (if Boc used):

-

Dissolve intermediate in DCM/TFA (1:1) for 1 hour at room temperature to remove the Boc group.

-

Concentrate in vacuo to yield the free amine salt.

-

-

Fluorophore Conjugation:

-

Dissolve the deprotected amine intermediate in anhydrous DMF.

-

Add 1.1 eq of FITC (or NHS-Fluorophore) and 3.0 eq of DIPEA (crucial to neutralize the TFA salt and activate the amine).

-

Stir in the dark at RT for 4–12 hours.

-

Purification: Precipitate with cold ether or purify via HPLC.

-

Protocol B: Cellular Imaging Workflow

Objective: To visualize the subcellular distribution of the labeled quinazoline derivative.

Reagents:

-

Labeled Quinazoline Probe (Stock: 10 mM in DMSO)

-

Cell Line: HeLa, MCF-7, or HEK293 (Adherent cells)

-

Live Cell Imaging Buffer (HBSS or Phenol-red free DMEM)

-

Nuclear Stain: Hoechst 33342

-

Fixative: 4% Paraformaldehyde (PFA) (Optional)

Step-by-Step Methodology:

-

Cell Preparation:

-

Seed cells on sterile glass-bottom confocal dishes (35 mm) at

cells/dish. -

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Probe Incubation:

-